molecular formula C18H18ClF2N3O B3035103 2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(3,4-difluorophenyl)acetamide CAS No. 303091-74-9

2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(3,4-difluorophenyl)acetamide

Cat. No. B3035103
CAS RN: 303091-74-9
M. Wt: 365.8 g/mol
InChI Key: WJYVMLCWHIEVPK-UHFFFAOYSA-N
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Description

The compound 2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(3,4-difluorophenyl)acetamide is a derivative of a class of compounds known for their affinity towards dopamine receptors, particularly the D(4) subtype. These compounds have been studied for their potential as antipsychotic agents due to their ability to modulate dopaminergic and serotonergic systems in the brain .

Synthesis Analysis

The synthesis of related compounds typically involves the formation of an amide bond between an acetamide group and a piperazine ring substituted with various phenyl groups. Modifications to the amide bond and the alkyl chain length between the benzamide moiety and the piperazine ring have been shown to affect the affinity for dopamine D(4) receptors. Semirigid analogues of these compounds have also been prepared, displaying similar D(4) receptor affinity to their opened counterparts .

Molecular Structure Analysis

The molecular structure of a closely related compound, 2-(4-Chlorophenyl)-N-(3,4-difluorophenyl)acetamide, has been analyzed, revealing a significant dihedral angle between the mean planes of the chlorophenyl and difluorophenyl rings. This angle is indicative of the twisted conformation between these planes and the acetamide group. Such conformational characteristics are crucial as they can influence the binding affinity and selectivity of the compound towards various receptors .

Chemical Reactions Analysis

While specific chemical reactions of 2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(3,4-difluorophenyl)acetamide are not detailed in the provided papers, the general reactivity of similar acetamide derivatives can be inferred. These compounds are likely to engage in hydrogen bonding due to the presence of the acetamide group, as observed in the crystal structure of a related compound where N—H⋯O hydrogen bonds form infinite chains. Weak C—H⋯O and C—H⋯F interactions may also contribute to the molecular stacking and overall solid-state structure .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are influenced by their molecular structure. The presence of halogen substituents like chlorine and fluorine atoms can affect the lipophilicity and electronic properties of the molecules, which in turn can impact their pharmacokinetic profile, including blood-brain barrier permeability. Descriptor-based similarity studies have been used to compare these compounds with standard atypical antipsychotics, suggesting that they may share similar pharmacokinetic properties .

Scientific Research Applications

Synthesis and Potential Biological Applications

  • This compound, a derivative of piperazine, has been synthesized and explored for various biological applications. Studies have shown that compounds with similar structures demonstrate promising antimicrobial and anticancer activities, as evidenced by in vitro experiments (Mehta et al., 2019). These findings suggest potential applications in the treatment of infectious diseases and cancer.

Role in Drug Design and Development

  • The structure of this compound provides a basis for rational drug design, particularly in the development of anticancer molecules. Molecular docking studies have highlighted the potential of similar compounds in fitting well within the binding pockets of target proteins, indicating their suitability for therapeutic uses (Mehta et al., 2019). This supports its relevance in pharmaceutical research and development.

Applications in Neuroscience

  • Derivatives of this compound have been synthesized and evaluated for their central nervous system (CNS) activities. Specifically, they have been shown to interact with the GABAA receptor and exhibit anxiolytic and skeletal muscle relaxant activities in animal models (Verma et al., 2017). This indicates potential applications in the treatment of neurological and psychiatric disorders.

Potential in Antifungal Research

  • Compounds structurally similar to 2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(3,4-difluorophenyl)acetamide have shown promise as antifungal agents. The solubility properties and partitioning processes of these compounds in biologically relevant solvents have been studied, suggesting their suitability for use in antifungal therapies (Volkova et al., 2020).

Mechanism of Action

properties

IUPAC Name

2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(3,4-difluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClF2N3O/c19-13-2-1-3-15(10-13)24-8-6-23(7-9-24)12-18(25)22-14-4-5-16(20)17(21)11-14/h1-5,10-11H,6-9,12H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJYVMLCWHIEVPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC(=O)NC2=CC(=C(C=C2)F)F)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClF2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(3,4-difluorophenyl)acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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